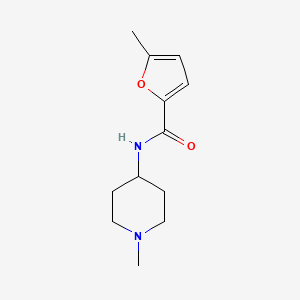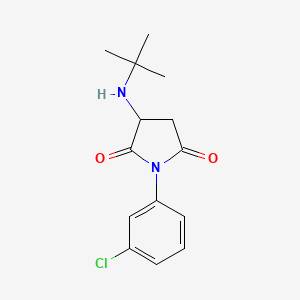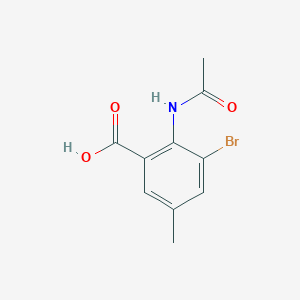![molecular formula C15H20N2O3 B4940850 2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol](/img/structure/B4940850.png)
2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol, also known as MMD, is a chemical compound that has been widely researched for its potential applications in various fields, including medicine and agriculture. MMD is a chelating agent that is capable of binding to metal ions, making it useful for a variety of purposes. In
作用機序
2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol works by binding to metal ions, which can have a variety of effects depending on the specific application. In medicine, this compound has been shown to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which can cause oxidative damage to cells. In agriculture, this compound can improve the uptake of essential nutrients by plants by chelating metal ions that would otherwise be unavailable to the plant.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific application. In medicine, this compound has been shown to have antioxidant and anti-inflammatory effects, which can help to protect cells from damage and reduce inflammation. In agriculture, this compound can improve the uptake of essential nutrients by plants, which can lead to increased crop yields.
実験室実験の利点と制限
One of the advantages of using 2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol in lab experiments is that it is relatively easy to synthesize and can be used in a variety of applications. However, one limitation is that this compound can be toxic in high concentrations, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research on 2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol. In medicine, further studies could explore the potential use of this compound in the treatment of specific diseases, such as cancer and neurodegenerative disorders. In agriculture, future research could focus on optimizing the use of this compound as a chelating agent to improve crop yields. Additionally, further studies could explore the potential use of this compound in other fields, such as environmental remediation and industrial applications.
In conclusion, this compound is a versatile chemical compound that has many potential applications in various fields of research. Its ability to bind to metal ions makes it useful in a wide range of applications, including medicine and agriculture. While there are limitations to its use in certain experiments, this compound remains an important area of research with many potential future directions.
合成法
2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol can be synthesized through a multi-step process that involves the reaction of 8-methoxy-4-methyl-2-quinolinecarboxaldehyde with ethylenediamine in the presence of a reducing agent. The resulting product is then treated with an oxidizing agent to form this compound. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory equipment.
科学的研究の応用
2,2'-[(8-methoxy-4-methyl-2-quinolinyl)imino]diethanol has been extensively studied for its potential applications in various fields of research. In medicine, this compound has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. In agriculture, this compound has been used as a chelating agent to improve the uptake of essential nutrients by plants, thereby increasing crop yields.
特性
IUPAC Name |
2-[2-hydroxyethyl-(8-methoxy-4-methylquinolin-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-10-14(17(6-8-18)7-9-19)16-15-12(11)4-3-5-13(15)20-2/h3-5,10,18-19H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMMLJUYEJVWPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N(CCO)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide](/img/structure/B4940776.png)

![1-[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4940789.png)
![methyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate](/img/structure/B4940803.png)
![2-(5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B4940819.png)
![9-oxo-N-(2-pyridinylmethyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B4940820.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4940823.png)
![2,4-dichloro-1-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B4940837.png)
![{2-bromo-6-chloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4940860.png)
![N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B4940866.png)
![N-methyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B4940874.png)
![3-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B4940885.png)
